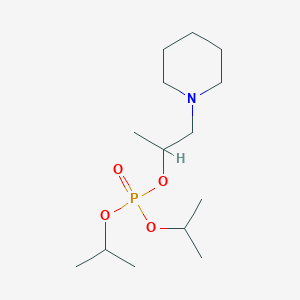
Diisopropyl (1-piperidino-2-propyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl (1-piperidino-2-propyl) phosphate, commonly known as DIPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DIPP is a cholinesterase inhibitor, meaning that it has the ability to inhibit the activity of the enzyme cholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the body. This property makes DIPP a potentially valuable tool for studying the role of acetylcholine in various physiological processes. Synthesis Method: DIPP can be synthesized through a multi-step process involving the reaction of 1-piperidinepropanol with diisopropyl phosphorochloridate. The resulting product is then purified through a series of chromatography steps to yield pure DIPP. Scientific Research Application: DIPP has been used extensively in scientific research to study the role of acetylcholine in various physiological processes. It has been shown to be a valuable tool for studying the mechanisms of action of acetylcholine in the nervous system, as well as for investigating the effects of acetylcholine on other physiological processes such as muscle contraction and heart rate. Mechanism of Action: DIPP works by inhibiting the activity of the enzyme cholinesterase, which is responsible for breaking down acetylcholine in the body. This results in an increase in the levels of acetylcholine in the body, leading to increased activity of cholinergic neurons and increased stimulation of cholinergic receptors. Biochemical and Physiological Effects: The biochemical and physiological effects of DIPP are primarily related to its ability to increase the levels of acetylcholine in the body. This can lead to a variety of effects, including increased muscle contraction, increased heart rate, and increased activity of cholinergic neurons in the brain. Advantages and Limitations for Lab Experiments: One of the main advantages of using DIPP in lab experiments is its ability to selectively inhibit the activity of cholinesterase, without affecting other enzymes or neurotransmitters. This makes it a valuable tool for studying the specific role of acetylcholine in various physiological processes. However, there are also limitations to using DIPP in lab experiments. One of the main limitations is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, its effects on other physiological processes can make it difficult to isolate the specific effects of acetylcholine. Future Directions: There are many potential future directions for research on DIPP. One area of interest is the development of new drugs that target cholinesterase inhibition, based on the structure of DIPP. Additionally, further research is needed to fully understand the biochemical and physiological effects of DIPP, and to develop new ways to use it as a tool for studying the role of acetylcholine in the body.
特性
CAS番号 |
15870-42-5 |
|---|---|
製品名 |
Diisopropyl (1-piperidino-2-propyl) phosphate |
分子式 |
C14H30NO4P |
分子量 |
307.37 g/mol |
IUPAC名 |
1-piperidin-1-ylpropan-2-yl dipropan-2-yl phosphate |
InChI |
InChI=1S/C14H30NO4P/c1-12(2)17-20(16,18-13(3)4)19-14(5)11-15-9-7-6-8-10-15/h12-14H,6-11H2,1-5H3 |
InChIキー |
CIMGFDPFMIWLTH-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OC(C)C)OC(C)CN1CCCCC1 |
正規SMILES |
CC(C)OP(=O)(OC(C)C)OC(C)CN1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



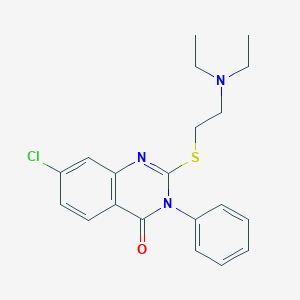
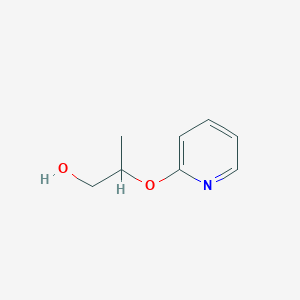
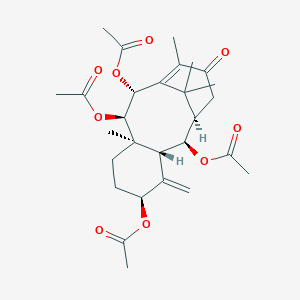
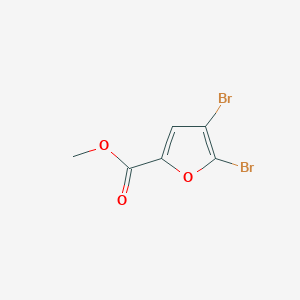
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
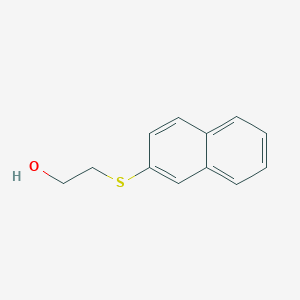
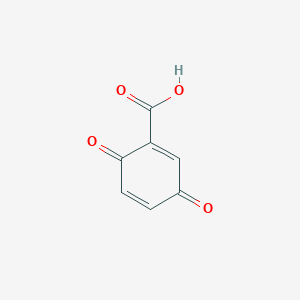
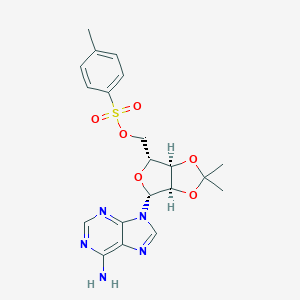

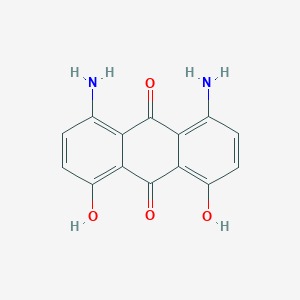
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
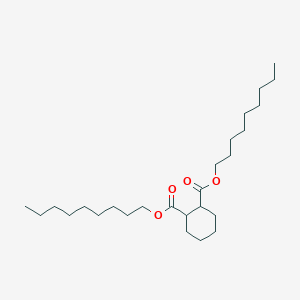
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)